molecular formula C11H11BrO4 B103928 Dimethyl 2-(4-bromophenyl)malonate CAS No. 149506-35-4

Dimethyl 2-(4-bromophenyl)malonate

Cat. No.: B103928
CAS No.: 149506-35-4
M. Wt: 287.11 g/mol
InChI Key: UODIEONWLZBSEK-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-bromophenyl)malonate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-bromophenyl group and two methoxy groups. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(4-bromophenyl)malonate can be synthesized through various methods. One common approach involves the reaction of dimethyl malonate with 4-bromobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs in an alcohol solvent like ethanol at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the esterification of 4-bromophenylacetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This method ensures high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-bromophenyl)malonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Scientific Research Applications

Dimethyl 2-(4-bromophenyl)malonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-(4-bromophenyl)malonate involves its reactivity towards nucleophiles and electrophiles. The bromine atom on the phenyl ring makes it susceptible to nucleophilic substitution, while the ester groups can undergo hydrolysis or transesterification. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the phenyl ring towards electrophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(4-chlorophenyl)malonate
  • Dimethyl 2-(4-fluorophenyl)malonate
  • Dimethyl 2-(4-methylphenyl)malonate

Uniqueness

Dimethyl 2-(4-bromophenyl)malonate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom is larger and more polarizable, making it more reactive in substitution reactions. Additionally, the bromine atom’s electron-withdrawing effect is stronger, influencing the compound’s overall reactivity and stability .

Properties

IUPAC Name

dimethyl 2-(4-bromophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODIEONWLZBSEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617699
Record name Dimethyl (4-bromophenyl)propanedioate
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Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149506-35-4
Record name Propanedioic acid, 2-(4-bromophenyl)-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149506-35-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl (4-bromophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl 2-(4-bromophenyl)propanedioate
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Synthesis routes and methods

Procedure details

At 40° C. a solution of 4-bromophenylacetic acid methyl ester (52 g) in THF (100 mL) is carefully added over a period of 40 min to a suspension of NaH (15.6 g) in dry THF (450 mL). Stirring is continued for 70 min without heating and the temperature drops to 27° C. The evolution of gas has stopped before dimethylcarbonate (76.42 mL) is added dropwise while the temperature of the mixture is maintained at 29-31° C. Stirring is continued for 22 h at rt. The mixture is cooled to −10° C. and then carefully neutralized to pH 6-7 with aq. HCl before bulk of the THF is removed in vacuo. The residue is dissolved in EA (700 mL), washed three times with 1 N aq. HCl and once with brine, dried over MgSO4. Most of the EA is evaporated before hexane is added. The product crystallizes over night at 4° C. The crystals are collected, washed with hexane and dried to give 2-(4-bromophenyl)-malonic acid dimethyl ester (45.9 g) as pale yellow crystals. 1H-NMR(D6-DMSO): 3.66 (s, 6H), 5.07 (s, 1H), 7.30-7.34 (m, 2H), 7.55-7.59 (m, 2H).
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
76.42 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Dimethyl 2-(4-bromophenyl)malonate in the synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine []. This compound is reacted further to obtain 5-(4-Bromophenyl) pyrimidine-4, 6-diol, which is subsequently converted into the final product, 5-(4-bromophenyl)-4, 6-dichloropyrimidine []. The paper outlines a rapid synthetic method for this process, highlighting the importance of this compound in achieving an efficient synthesis with a total yield of 52.8% [].

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